![molecular formula C14H16N2O2 B2496789 4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid CAS No. 2408966-18-5](/img/structure/B2496789.png)
4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis The synthesis of 4-tert-butyl-1-phenylpyrazole-3-carboxylic acid involves specific reactions that carefully introduce or modify functional groups to achieve the desired chemical structure. While direct synthesis specific to this compound is not detailed, related works provide insight into synthesis strategies for pyrazole derivatives. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showcases a condensation reaction that might be relevant to the synthesis pathway of the compound , demonstrating the importance of carefully selected conditions and reagents for achieving complex heterocyclic structures (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis The molecular structure of 4-tert-butylpyrazoles, including variants that might closely resemble the compound of interest, has been studied through methods like X-ray diffraction and NMR spectroscopy. These studies reveal the intricate details of the molecular geometry, including bond lengths, angles, and the spatial arrangement of functional groups, which directly influence the chemical reactivity and physical properties of these compounds. For example, research on the molecular structure of various 4-tert-butylpyrazoles in solid states and in solution provides valuable insights into the buttressing effect of the 4-tert-butyl substituent on the pyrazole core (Trofimenko et al., 2001).
Scientific Research Applications
Synthesis Methods
4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid is synthesized through various chemical reactions. A notable method includes the hydrolysis of 4-cyano-1-phenylpyrazole formed by a Sandmeyer type reaction from 1-phenylpyrazole-4-diazonium chloride (O'donovan, Carroll, & Reilly, 1960). Additionally, the compound has been obtained as a by-product in the preparation of 1-phenylpyrazol-4-ylmagnesium bromide through Grignard reactions (Brooklyn & Finar, 1968).
Chemical Properties and Structural Analysis
Research on the molecular structure of 4-tert-butylpyrazoles, including this compound, highlights their solid-state and solution properties. Studies using X-ray, NMR, and calorimetric techniques provide insights into the buttressing effect of a 4-tert-butyl substituent (Trofimenko, Rheingold, Liable-Sands, Claramunt, López, María, & Elguero, 2001).
Applications in Drug Synthesis
This compound derivatives are used in the synthesis of neuropeptide Y antagonists, which are under clinical investigation for the treatment of obesity (Iida et al., 2005). Moreover, derivatives of this compound are evaluated for their antitumor properties, particularly against ovarian cancer (da Silva et al., 2020).
Conformational Analysis
The compound's derivatives have been studied for their conformation in the solid state. For instance, a series of 5(3)-aryl-3(5)-carboxyethyl-1-tert-butylpyrazoles have been analyzed, revealing different forms of crystallization such as s-cis, s-trans, or a combination of both (Zimmer et al., 2018).
Fluorescent Sensor Development
Compounds based on hydroxypyrazole, including derivatives of this compound, have been developed as ratiometric fluorescent sensors for Zn(II) ions. Their photochemical properties allow for large Stokes shifts in the emission spectra, making them useful for sensing applications (Formica et al., 2018).
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
The compound “4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms
Mode of Action
The mode of action of pyrazoles can vary widely depending on their specific chemical structure and the functional groups they contain. Some pyrazoles have been found to have biological activity, acting as inhibitors for certain enzymes . .
Biochemical Pathways
Pyrazoles can participate in a variety of biochemical pathways, again depending on their specific structure. They can undergo reactions such as nucleophilic substitution, oxidation, and others
properties
IUPAC Name |
4-tert-butyl-1-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)11-9-16(15-12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQOVKJPNLCWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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